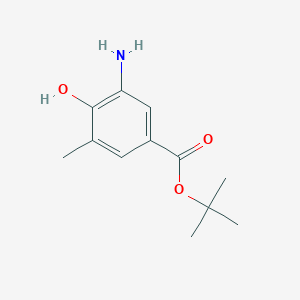
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate, also known as TAHMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAHMB is a derivative of benzoic acid and is synthesized through a specific method.
Scientific Research Applications
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has also been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy. Additionally, Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has been found to have antioxidant properties, making it a potential candidate for the development of new antioxidants.
Mechanism of Action
The mechanism of action of Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate is not fully understood. However, it has been proposed that Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate exerts its biological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has been shown to have antioxidant properties, which may protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate is also soluble in a range of solvents, making it easy to work with. However, Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate is relatively expensive and may not be suitable for large-scale experiments.
Future Directions
There are several future directions for research on Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate. One area of research is the development of new drugs based on Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate. Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Another area of research is the development of new antioxidants based on Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate. Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has been found to have antioxidant properties, making it a potential candidate for the development of new antioxidants. Finally, further research is needed to fully understand the mechanism of action of Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate and its potential applications in cancer therapy.
Synthesis Methods
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate is synthesized through a multi-step process that involves the reaction of p-methylbenzaldehyde with nitroethane to form p-methyl-β-nitrostyrene. This compound is then reduced to p-methylamphetamine using a reducing agent. The resulting compound is further reacted with tert-butyl 3-amino-4-hydroxybenzoate to form Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate.
properties
IUPAC Name |
tert-butyl 3-amino-4-hydroxy-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-7-5-8(6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICJWYJXXKZKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2,6,6-Tetramethyl-4-{[(2-thienylcarbonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2745912.png)
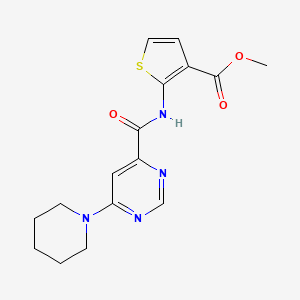
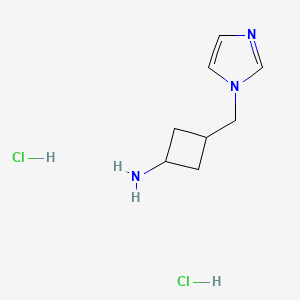
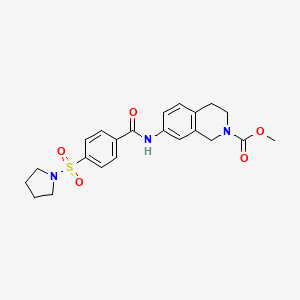
![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)
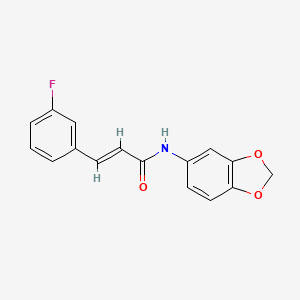
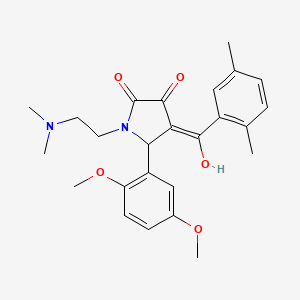
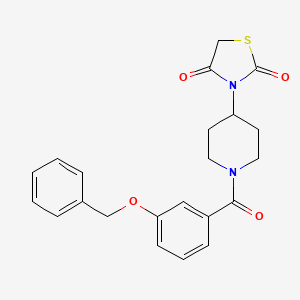
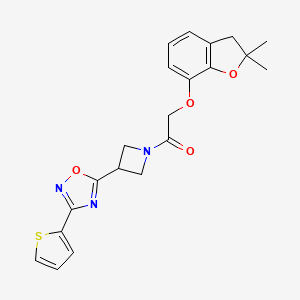
![4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745926.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2745930.png)
![2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2745932.png)
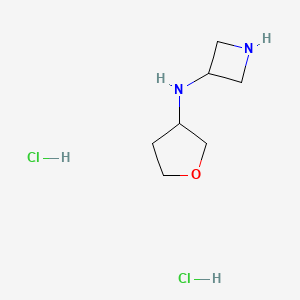
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2745934.png)